

Application Note: Determination of Iron in Ferrous Fumarate by Atomic Absorption Spectroscopy

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Compound of Interest

Compound Name: Ferrous Fumarate

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Introduction

Ferrous fumarate ($C_4H_2FeO_4$) is a widely used iron supplement for the prevention and treatment of iron deficiency anemia. The accurate determination of the iron content in both the raw material and the final pharmaceutical dosage form is crucial for ensuring product quality, safety, and efficacy. Atomic Absorption Spectroscopy (AAS) is a robust and sensitive analytical technique well-suited for the quantitative analysis of metals in pharmaceutical preparations.^[1] This application note provides a detailed protocol for the determination of iron in **ferrous fumarate** using Flame Atomic Absorption Spectroscopy (FAAS), a common modality of AAS.

Principle of Atomic Absorption Spectroscopy

Atomic Absorption Spectroscopy is an analytical technique used for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. In AAS, a sample is atomized, typically by a flame or a graphite furnace. A light beam from a hollow cathode lamp containing the element of interest (in this case, iron) is directed through the atomized sample. The iron atoms in the sample absorb light at a characteristic wavelength (248.3 nm for iron), and the amount of light absorbed is directly proportional to the concentration of the iron in the sample.^{[2][3]}

Materials and Reagents

- **Ferrous Fumarate** tablets or raw material
- Iron standard stock solution (1000 mg/L)
- Hydrochloric acid (HCl), 6N and 0.1M^[4]
- Deionized water
- Volumetric flasks (100 mL, 250 mL, 1000 mL)
- Pipettes
- Whatman filter paper

Instrumentation

A Flame Atomic Absorption Spectrometer equipped with an iron hollow cathode lamp and a deuterium arc background corrector is recommended. The instrument should be optimized according to the manufacturer's instructions.

Experimental Protocols

Standard Preparation

A series of standard solutions should be prepared to generate a calibration curve.

- **Intermediate Iron Standard (100 mg/L):** Pipette 10 mL of the 1000 mg/L iron stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
- **Working Standards:** Prepare a series of working standards (e.g., 1, 2, 5, 10, and 15 µg/mL) by appropriately diluting the 100 mg/L intermediate standard with 0.1 M HCl.
- **Blank Solution:** Use 0.1 M HCl as the blank solution.

Sample Preparation

The following protocol is for the analysis of **ferrous fumarate** tablets. A similar procedure can be followed for the raw material.

- **Tablet Powdering:** Accurately weigh and record the weight of not fewer than 20 tablets. Grind the tablets to a fine, uniform powder.
- **Sample Weighing:** Accurately weigh a portion of the powdered tablets equivalent to a specific amount of **ferrous fumarate**.
- **Dissolution:** Transfer the weighed powder to a 250 mL beaker. Add 50 mL of 6N HCl and heat gently on a hot plate in a fume hood for approximately 15-30 minutes, or until the sample is completely dissolved.[\[4\]](#)
- **Filtration and Dilution:** Allow the solution to cool to room temperature. Filter the solution through Whatman filter paper into a 1000 mL volumetric flask to remove any insoluble excipients.[\[4\]](#) Rinse the beaker and filter paper with deionized water, collecting the rinsings in the volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
- **Final Dilution:** Pipette an appropriate aliquot of the stock sample solution into a 100 mL volumetric flask and dilute to the mark with 0.1 M HCl to bring the iron concentration within the linear range of the calibration curve.

AAS Analysis

- **Instrument Setup:** Install the iron hollow cathode lamp and allow it to warm up. Set the wavelength to 248.3 nm and the slit width to 0.2 nm.[\[5\]](#)
- **Flame Optimization:** Ignite the air-acetylene flame and optimize the burner position and gas flow rates for maximum absorbance using one of the working standards.
- **Calibration:** Aspirate the blank solution (0.1 M HCl) and zero the instrument. Sequentially aspirate the working standards from the lowest to the highest concentration and record the absorbance values. Plot a calibration curve of absorbance versus concentration.
- **Sample Measurement:** Aspirate the prepared sample solutions and record their absorbance.

- **Concentration Determination:** Determine the concentration of iron in the sample solutions from the calibration curve. Calculate the iron content in the original tablet, taking into account all dilution factors.

Results and Discussion

The performance of the AAS method for the determination of iron in **ferrous fumarate** should be validated to ensure accuracy, precision, and linearity. The following tables summarize typical validation parameters for such a method.

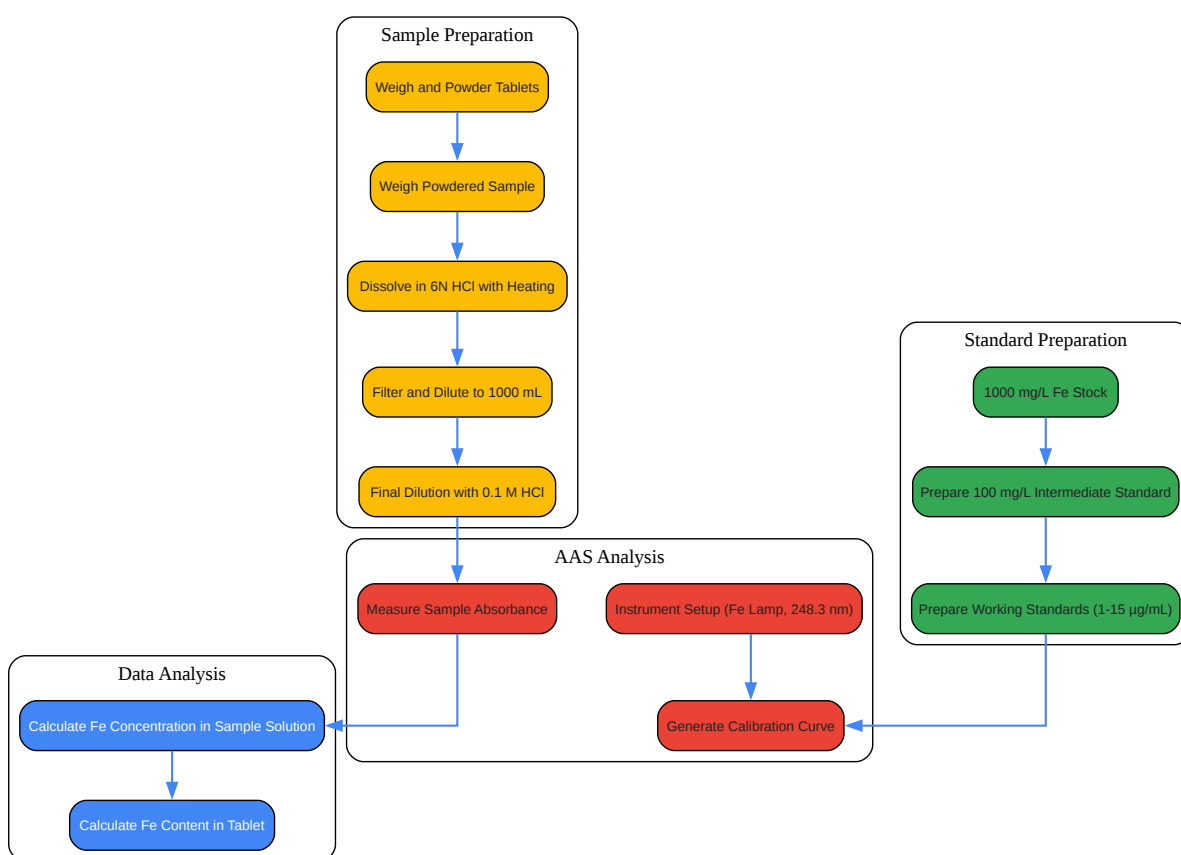
Table 1: Instrument Parameters for Iron Determination by FAAS

Parameter	Value
Wavelength	248.3 nm[3]
Lamp Current	As per manufacturer's recommendation
Slit Width	0.2 nm[5]
Flame	Air-Acetylene[3]
Burner Height	Optimized for maximum absorbance
Measurement Mode	Absorbance

Table 2: Method Validation Data for Iron Determination by FAAS

Parameter	Typical Results
Linearity Range	2-8 µg/mL
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98-102%
Precision (% RSD)	< 2%[1]
Limit of Detection (LOD)	Dependent on instrument sensitivity
Limit of Quantitation (LOQ)	Dependent on instrument sensitivity

Visualizations



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Caption: Experimental workflow for the determination of iron in **ferrous fumarate** tablets by AAS.

Conclusion

Atomic Absorption Spectroscopy is a reliable and accurate method for the determination of iron in **ferrous fumarate** raw material and pharmaceutical tablets. The described protocol provides a straightforward and robust approach for quality control and analytical testing. Proper method validation is essential to ensure the reliability of the results. The use of AAS allows for high sample throughput and provides the sensitivity required for pharmaceutical analysis.

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